![molecular formula C13H17N3O4 B2413387 2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid CAS No. 2091298-49-4](/img/structure/B2413387.png)
2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid
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Overview
Description
This compound is a derivative of pyrimidine-5-carboxylic acid with a tert-butoxycarbonyl (BOC) protected amino group attached to a cyclopropyl group at the 2-position . The IUPAC name is 2-(1-((tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, a carboxylic acid group, a cyclopropyl group, and a tert-butoxycarbonyl protected amino group . The InChI code is 1S/C11H19NO4/c1-10(2,3)16-9(15)12(4)11(5-6-11)7-8(13)14/h5-7H2,1-4H3,(H,13,14) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.28 . It is typically stored at room temperature and appears as a powder .Scientific Research Applications
Hydromethylation Reactions
The compound can serve as a precursor or reagent in hydromethylation reactions. These reactions involve the addition of a hydrogen atom to a carbon-carbon double bond, often catalyzed by transition metals. Researchers have explored its use in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates .
Formal Total Synthesis of Natural Products
The hydromethylation sequence using this compound has been applied to the synthesis of various natural products. For instance, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B, both of which have interesting biological activities .
Boron Reagents for Suzuki–Miyaura Coupling
Suzuki–Miyaura (SM) cross-coupling reactions are widely used for carbon-carbon bond formation. The compound’s boron functionality makes it a potential reagent in SM coupling, allowing the construction of complex organic structures. Its mild reaction conditions and functional group tolerance enhance its utility in synthetic chemistry .
Amino Acid Ionic Liquids
Researchers have explored tert-butyloxycarbonyl (Boc)-protected amino acids as components of ionic liquids. These specialized solvents find applications in various fields, including catalysis, separation processes, and green chemistry. The compound’s Boc group contributes to its solubility and stability in these ionic liquid systems .
Safety and Hazards
properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-12(2,3)20-11(19)16-13(4-5-13)10-14-6-8(7-15-10)9(17)18/h6-7H,4-5H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCIBWOWOXQHBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=NC=C(C=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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